3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine typically involves multi-step processesThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyridine
- 2-Fluoromethylpiperidine
- 4-Fluoropiperidine
Uniqueness
3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine is unique due to its dual fluorination and the presence of both piperidine and pyridine moieties. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, which are not commonly found in similar compounds .
Properties
Molecular Formula |
C12H14F2N2O |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-(3-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H14F2N2O/c13-7-9-3-2-6-16(8-9)12(17)11-10(14)4-1-5-15-11/h1,4-5,9H,2-3,6-8H2 |
InChI Key |
AUXWCKDXEROMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=N2)F)CF |
Origin of Product |
United States |
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